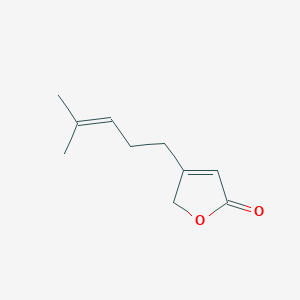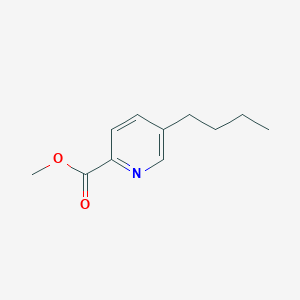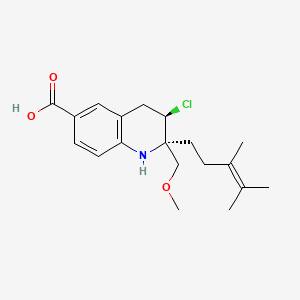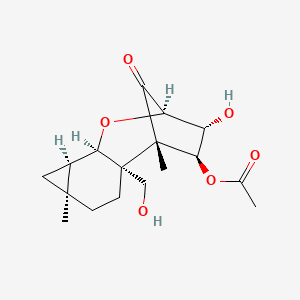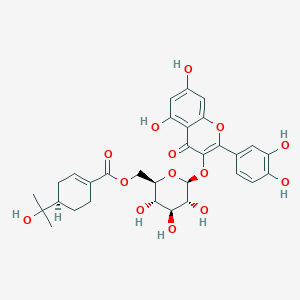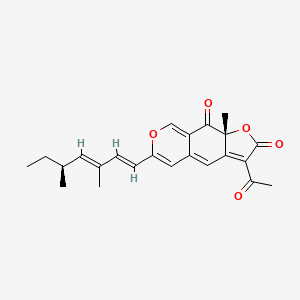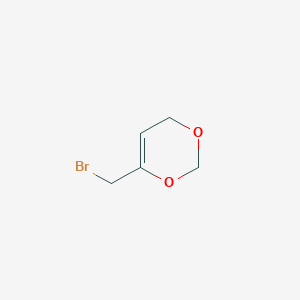
6-(bromomethyl)-2,4-dihydro-1,3-dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(bromomethyl)-2,4-dihydro-1,3-dioxine is an organic compound that features a bromomethyl group attached to a dihydro-dioxine ring. This compound is of interest in organic synthesis due to its potential reactivity and utility as an intermediate in the preparation of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine typically involves the bromination of a precursor compound. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent . This reaction is initiated by a light source, such as a tungsten bulb, and proceeds via a radical mechanism to introduce the bromomethyl group at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
6-(bromomethyl)-2,4-dihydro-1,3-dioxine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for the bromination step.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized dioxine derivatives.
科学研究应用
6-(bromomethyl)-2,4-dihydro-1,3-dioxine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the development of biologically active compounds for medicinal chemistry research.
作用机制
The mechanism of action of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine in chemical reactions typically involves the formation of a reactive intermediate, such as a radical or carbocation, which then undergoes further transformation. The bromomethyl group is particularly reactive, making it a useful handle for introducing new functional groups into the molecule.
相似化合物的比较
Similar Compounds
6-(bromomethyl)-2,4-dihydro-1,3-dioxane: A closely related compound with similar reactivity.
6-(chloromethyl)-2,4-dihydro-1,3-dioxine: Another halomethyl derivative with comparable properties.
Uniqueness
6-(bromomethyl)-2,4-dihydro-1,3-dioxine is unique due to its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in synthetic applications where selective functionalization is required .
属性
分子式 |
C5H7BrO2 |
|---|---|
分子量 |
179.01 g/mol |
IUPAC 名称 |
6-(bromomethyl)-4H-1,3-dioxine |
InChI |
InChI=1S/C5H7BrO2/c6-3-5-1-2-7-4-8-5/h1H,2-4H2 |
InChI 键 |
GMTMYCKQBJFNLA-UHFFFAOYSA-N |
规范 SMILES |
C1C=C(OCO1)CBr |
同义词 |
6-bromomethyl-4H-1,3-dioxin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


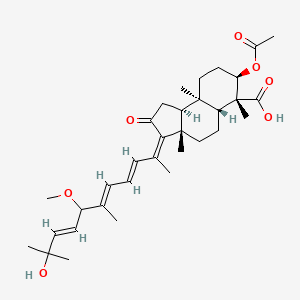
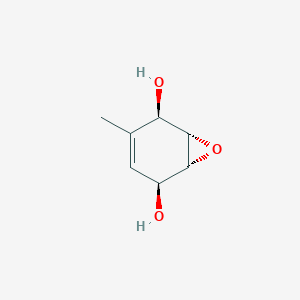
![Calixresorc[4]arene](/img/structure/B1246087.png)

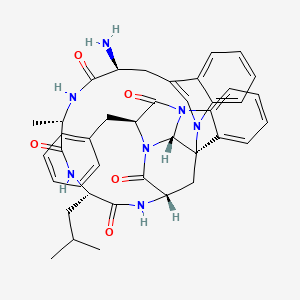
![isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]](/img/structure/B1246093.png)
